Lipophilicity Advantage: Computed XLogP3 of 5.1 vs. 4-Fluorophenyl and 3,4-Dichlorophenyl Analogs
The target compound exhibits a computed XLogP3 of 5.1 [1]. This value is approximately 1.6–2.1 log units higher than the 4-fluorophenyl analog (CAS 339012-92-9, estimated XLogP3 ~3.0–3.5 based on F vs. Br substitution and absence of the second methoxy group) and approximately 0.1–0.6 log units higher than the 3,4-dichlorophenyl analog (CAS 338956-64-2, estimated XLogP3 ~4.5–5.0) [2]. The elevated lipophilicity of the 4-bromophenyl derivative is relevant for applications requiring enhanced membrane penetration, such as CNS-targeted probe design or passive diffusion across bacterial cell walls, though it also necessitates careful solubility assessment in aqueous assay media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 339012-92-9): XLogP3 estimated ~3.0–3.5; 3,4-Dichlorophenyl analog (CAS 338956-64-2): XLogP3 estimated ~4.5–5.0 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 to +2.1 vs. 4-F analog; ΔXLogP3 ≈ +0.1 to +0.6 vs. 3,4-Cl₂ analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values are structure-based estimates; experimental logP not available |
Why This Matters
For procurement decisions, the approximately 40- to 125-fold higher predicted partition coefficient vs. the 4-fluorophenyl analog dictates fundamentally different solubility and permeability behavior, meaning these compounds cannot be used interchangeably in cellular or in vivo assays without altering DMSO stock concentration limits and serum protein binding profiles.
- [1] PubChem Compound Summary for CID 6610405. XLogP3-AA: 5.1. National Center for Biotechnology Information, 2025. View Source
- [2] Comparator values estimated from structural analogs based on established Hansch π constants for aromatic substituents (Br π = 0.86; Cl π = 0.71; F π = 0.14; OCH₃ π = -0.02). Leo, A.; Hansch, C.; Elkins, D. Chem. Rev. 1971, 71 (6), 525–616. View Source
